molecular formula C21H21NO2 B214099 4-[(2-NAPHTHYLOXY)METHYL]-N~1~-PROPYLBENZAMIDE

4-[(2-NAPHTHYLOXY)METHYL]-N~1~-PROPYLBENZAMIDE

Cat. No.: B214099
M. Wt: 319.4 g/mol
InChI Key: WEYBNQLMHRFKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-NAPHTHYLOXY)METHYL]-N~1~-PROPYLBENZAMIDE typically involves the reaction of 2-naphthyloxy compounds with benzamide derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boronic acid reagents under mild conditions, making it an efficient and versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-NAPHTHYLOXY)METHYL]-N~1~-PROPYLBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The naphthyloxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(2-NAPHTHYLOXY)METHYL]-N~1~-PROPYLBENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2-NAPHTHYLOXY)METHYL]-N~1~-PROPYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-[(2-NAPHTHYLOXY)METHYL]-N~1~-PROPYLBENZAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

4-(naphthalen-2-yloxymethyl)-N-propylbenzamide

InChI

InChI=1S/C21H21NO2/c1-2-13-22-21(23)18-9-7-16(8-10-18)15-24-20-12-11-17-5-3-4-6-19(17)14-20/h3-12,14H,2,13,15H2,1H3,(H,22,23)

InChI Key

WEYBNQLMHRFKSI-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)COC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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